BRL44385 Exhibits Significantly Greater In Vitro Potency Than Acyclovir Against HSV-1, HSV-2, and VZV
In a direct head-to-head comparison using plaque reduction assays in MRC-5 cells, BRL44385 (compound 8) demonstrated superior potency compared to acyclovir against all three viruses tested [1].
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | HSV-1: 2.1 μM; HSV-2: 0.71 μM; VZV: 4.4 μM |
| Comparator Or Baseline | Acyclovir: HSV-1: 6.7 μM; HSV-2: 2.5 μM; VZV: 20 μM |
| Quantified Difference | BRL44385 is 3.2-fold more potent against HSV-1, 3.5-fold more potent against HSV-2, and 4.5-fold more potent against VZV. |
| Conditions | Plaque reduction assays performed in MRC-5 cell monolayers infected with approximately 50 PFU of virus. Compounds present throughout the incubation period. |
Why This Matters
This data directly demonstrates that BRL44385 is a more effective inhibitor of viral replication than the standard-of-care acyclovir, making it a superior tool for studying viral replication mechanisms or for developing next-generation antivirals.
- [1] Harnden MR, Wyatt PG, Boyd MR, Sutton D. Synthesis and antiviral activity of 9-alkoxypurines. 1. 9-(3-Hydroxypropoxy)- and 9-[3-hydroxy-2-(hydroxymethyl)propoxy]purines. J Med Chem. 1990 Jan;33(1):187-96. View Source
